2-(4-tert-butylphenyl)sulfanyl-N-[(1,1-dioxothietan-3-yl)methyl]acetamide
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Overview
Description
2-(4-tert-butylphenyl)sulfanyl-N-[(1,1-dioxothietan-3-yl)methyl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a tert-butylphenyl group, a sulfanyl linkage, and a dioxothietan-3-yl moiety, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)sulfanyl-N-[(1,1-dioxothietan-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Formation of the tert-butylphenyl sulfide: This can be achieved by reacting 4-tert-butylphenyl thiol with an appropriate halide under basic conditions.
Introduction of the dioxothietan-3-yl group: This step involves the reaction of the sulfide intermediate with a dioxothietan-3-yl precursor, often under acidic or neutral conditions.
Acetylation: The final step includes the acetylation of the intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenyl)sulfanyl-N-[(1,1-dioxothietan-3-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(4-tert-butylphenyl)sulfanyl-N-[(1,1-dioxothietan-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)sulfanyl-N-[(1,1-dioxothietan-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The dioxothietan-3-yl moiety may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenyl)sulfanyl-N-phenylacetamide
- 2-(4-tert-butylphenyl)sulfanyl-N-(3-methylphenyl)acetamide
- 2-(4-tert-butylphenyl)sulfanyl-N-(1-naphthyl)acetamide
Uniqueness
2-(4-tert-butylphenyl)sulfanyl-N-[(1,1-dioxothietan-3-yl)methyl]acetamide is unique due to the presence of the dioxothietan-3-yl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this moiety and thus exhibit different reactivity and applications.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)sulfanyl-N-[(1,1-dioxothietan-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S2/c1-16(2,3)13-4-6-14(7-5-13)21-9-15(18)17-8-12-10-22(19,20)11-12/h4-7,12H,8-11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCSZBHVAXGZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC(=O)NCC2CS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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